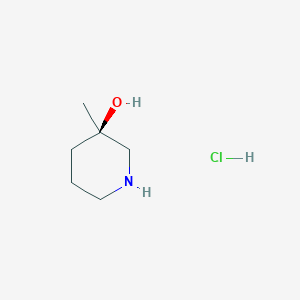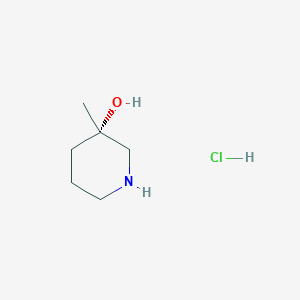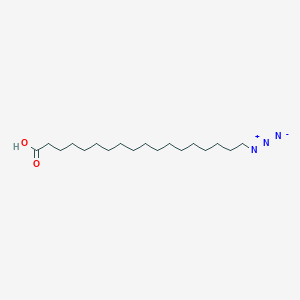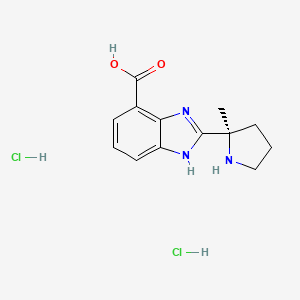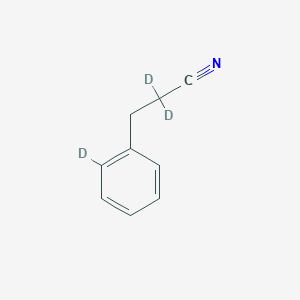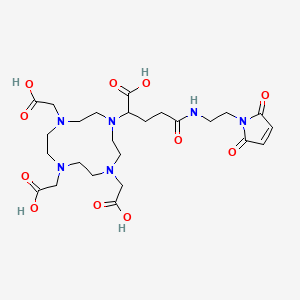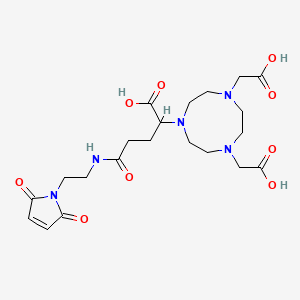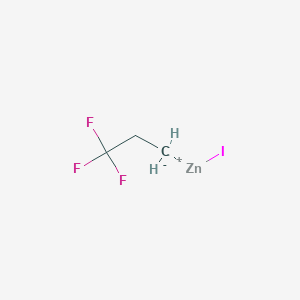
3,3,3-(Trifluoropropyl)zinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-(Trifluoropropyl)zinc iodide is a chemical compound with the molecular formula C3H4F3IZn and a molecular weight of 289.3 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3,3-(Trifluoropropyl)zinc iodide can be synthesized through the reaction of 3,3,3-trifluoropropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,3,3-Trifluoropropyl iodide+Zinc→3,3,3-(Trifluoropropyl)zinc iodide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and stored under controlled conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-(Trifluoropropyl)zinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoropropyl group is transferred to other molecules.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is a common solvent for these reactions due to its ability to stabilize the zinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a coupling reaction with an aryl halide, the product would be an aryl trifluoropropyl compound.
Aplicaciones Científicas De Investigación
3,3,3-(Trifluoropropyl)zinc iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated compounds and polymers.
Mecanismo De Acción
The mechanism by which 3,3,3-(Trifluoropropyl)zinc iodide exerts its effects involves the transfer of the trifluoropropyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-(Trifluoropropyl)magnesium bromide: Another organometallic compound used in similar reactions.
3,3,3-(Trifluoropropyl)lithium: A lithium-based reagent with similar reactivity.
Uniqueness
3,3,3-(Trifluoropropyl)zinc iodide is unique due to its stability and reactivity under mild conditions. Unlike its magnesium and lithium counterparts, it is less reactive towards moisture and oxygen, making it easier to handle and store.
Propiedades
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3.HI.Zn/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJIVXJWFAOJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride](/img/structure/B6297549.png)
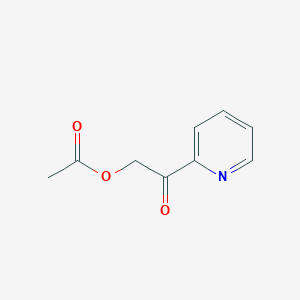

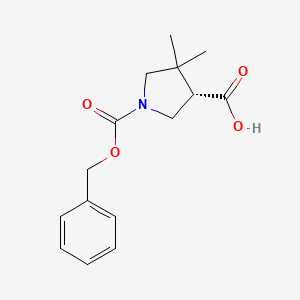
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
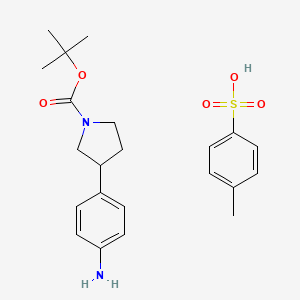
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
